2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
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Overview
Description
2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a complex organic compound featuring a cyclopenta[b]thiophene core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of functional groups makes it a subject of interest for researchers exploring new chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves multiple steps:
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Formation of the Cyclopenta[b]thiophene Core: : This can be achieved through a cyclization reaction involving a suitable thiophene precursor. For example, starting from a thiophene-2-carboxylic acid derivative, cyclization can be induced using reagents like phosphorus pentachloride (PCl5) and subsequent treatment with a base.
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Introduction of the Amido Group: : The amido group can be introduced via an amidation reaction. This involves reacting the cyclopenta[b]thiophene intermediate with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
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Reduction: : Reduction reactions can target the amido group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
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Substitution: : The compound can participate in substitution reactions, especially at the carboxylic acid group. For instance, esterification can occur with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Alcohols, acid catalysts like sulfuric acid (H2SO4) for esterification.
Major Products
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Amines or alcohols, depending on the functional group targeted.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers with specific electronic properties. Its ability to undergo various chemical modifications makes it versatile for creating materials with tailored functionalities.
Mechanism of Action
The mechanism by which 2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The thiophene ring can interact with proteins through π-π stacking or hydrogen bonding, while the amido and carboxylic acid groups can form additional hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
2-Aminothiophene-3-carboxylic acid: Contains an amino group, making it more reactive in certain chemical reactions.
Cyclopenta[b]thiophene derivatives: Various derivatives with different substituents on the cyclopenta[b]thiophene core.
Uniqueness
2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of reactivity and stability, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-ethylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-8(4-2)12(16)15-13-11(14(17)18)9-6-5-7-10(9)19-13/h8H,3-7H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHNXJISIWKBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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